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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083 Get Quote

Introduction

(-)-Chaetominine is a complex hexacyclic alkaloid first isolated in 2006 from the endophytic

fungus Chaetomium sp. IFB-E015. Its intricate molecular architecture and reported cytotoxic

activities against human leukemia and colon cancer cell lines have established it as a

compelling target for total synthesis. Several research groups have developed elegant and

diverse strategies to construct this natural product. These approaches showcase a range of

synthetic methodologies, from cascade reactions to metal-catalyzed cyclizations, providing

valuable insights for synthetic and medicinal chemists. This document provides a detailed

overview of prominent total synthesis protocols for (-)-chaetominine, including quantitative

data, experimental procedures for key steps, and graphical representations of the synthetic

workflows.

Comparative Summary of (-)-Chaetominine Total
Syntheses
The following table summarizes the key quantitative data from four distinct total syntheses of

(-)-chaetominine, offering a comparative perspective on their efficiency.
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Parameter
Huang et al.

(2014)

Papeo et al.

(2009)
Snider et al.

Evano et al.

(2008)

Starting Material D-Tryptophan
D-Tryptophan

methyl ester

Tricyclic hydroxy

imidazolidinone

Commercially

available

materials

Number of Steps 4 9

7 (from

advanced

intermediate)

14

Overall Yield
33.4%[1][2][3][4]

[5]
9.3%[6]

22% (for the 7

steps)[7]
Not specified

Key Strategy

One-pot cascade

indole

epoxidation-

cyclization-

lactamization[1]

[2][3][4][5]

NCS-mediated

N-acyl

cyclization[6]

δ-Lactam

construction via

amino ester

cyclization[7]

Copper(I)-

mediated

cyclization to

form the ABC-

tricyclic core[8]

Detailed Synthetic Protocols
This section outlines the experimental protocols for the key transformations in the total

synthesis of (-)-chaetominine as reported by different research groups.

I. Huang Group's Four-Step Total Synthesis
This highly efficient synthesis features a pivotal one-pot cascade reaction to construct the core

of (-)-chaetominine.[1][2][3][4][5]

Key Features:

Step- and redox-economical.

Protecting-group-free synthesis.

Key one-pot cascade reaction forming three new bonds and two stereocenters.
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Experimental Protocol for the Key Cascade Reaction:

Preparation of the Precursor: The synthesis begins with the coupling of D-tryptophan with 2-

nitrobenzoic acid, followed by amidation with L-alaninamide to yield the tripeptide precursor.

One-Pot Cascade Reaction:

To a solution of the tripeptide precursor (1 equivalent) in anhydrous acetone (0.2 M) at -78

°C, a solution of dimethyldioxirane (DMDO) in acetone (0.03 M, 2 equivalents) is added

dropwise.

The reaction mixture is stirred for 1 hour at -78 °C.

Pre-dried dimethyl sulfoxide (DMSO) is then added.

The mixture is stirred for 48 hours at room temperature.

The solvent is removed under reduced pressure.

The residue is cooled to 0 °C, and water is added.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄,

filtered, and concentrated.

The crude product is purified by column chromatography on silica gel to afford (-)-
chaetominine (42% yield).[4]

Logical Workflow for Huang's Synthesis:
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Caption: Huang's 4-step synthesis of (-)-chaetominine.

II. Papeo Group's Nine-Step Total Synthesis
This synthesis introduces the quinazolinone moiety early and utilizes a key N-acyl cyclization to

construct the tricyclic core.[6]

Key Features:

Early introduction of the quinazolinone ring.

Protecting-group-free strategy.

Key NCS-mediated N-acyl cyclization onto the indole ring.

Experimental Protocol for the Key NCS-Mediated Cyclization:

Preparation of the Precursor: The synthesis commences from D-tryptophan methyl ester,

which is elaborated to an indole-containing precursor poised for cyclization.

NCS-Mediated Cyclization:

To a solution of the acyclic precursor (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is

added N-chlorosuccinimide (NCS) (1.1 equivalents).

The reaction is stirred at 0 °C for 30 minutes.
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The reaction is quenched with aqueous Na₂S₂O₃ and NaHCO₃.

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

The crude product is purified by flash chromatography to yield the tetrahydro-1H-

pyrido[2,3-b]indole intermediate.

Logical Workflow for Papeo's Synthesis:
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NCS-mediated
Cyclization Tetracyclic

Intermediate
Further Elaboration (-)-Chaetominine

Oxidation &
Reduction

Click to download full resolution via product page

Caption: Papeo's 9-step synthesis of (-)-chaetominine.

III. Snider Group's Synthesis
This formal synthesis focuses on the conversion of a previously synthesized tricyclic hydroxy

imidazolidinone intermediate to (-)-chaetominine.[7] A key step is the formation of the δ-lactam

ring.

Key Features:

Conversion of a fumiquinazoline-type intermediate.

Key δ-lactam formation via thermal cyclization of an amino ester.

Experimental Protocol for the Key δ-Lactam Formation:

Preparation of the Amino Ester: The tricyclic hydroxy imidazolidinone is converted to the

corresponding amino ester precursor through a series of functional group manipulations.

δ-Lactam Cyclization:
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A solution of the amino ester precursor (1 equivalent) and a catalytic amount of 4-

(dimethylamino)pyridine (DMAP) in toluene is heated at reflux.

The reaction progress is monitored by TLC.

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is purified by column chromatography to afford the δ-lactam product in 79%

yield.[7]

Experimental Workflow for Snider's δ-Lactam Formation:
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Caption: Snider's key δ-lactam formation workflow.

IV. Evano Group's Asymmetric Total Synthesis
This 14-step synthesis employs a copper(I)-mediated cyclization as a key step to construct the

ABC-tricyclic ring system of (-)-chaetominine.[8]

Key Features:
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Asymmetric synthesis.

Key copper(I)-mediated cyclization to install the ABC-tricyclic core.

Diastereoselective oxidation and reduction reactions in later stages.

Experimental Protocol for the Key Copper(I)-Mediated Cyclization:

Detailed experimental procedures for this specific step require access to the supporting

information of the original publication, which is not fully available in the provided search results.

However, a general procedure for such a reaction would involve:

Preparation of the Cyclization Precursor: Synthesis of a substrate containing an appropriate

nucleophile and a leaving group positioned for intramolecular cyclization.

Copper-Catalyzed Cyclization:

To a solution of the precursor in a suitable solvent (e.g., toluene, DMF), a copper(I) salt

(e.g., CuI, CuTC) and a ligand (e.g., a diamine or phenanthroline derivative) are added.

A base (e.g., K₂CO₃, Cs₂CO₃) is typically required.

The reaction mixture is heated to promote the intramolecular C-N or C-C bond formation.

After completion, the reaction is worked up by quenching, extraction, and purification by

chromatography.

Signaling Pathway Diagram for Evano's Key Cyclization:
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Caption: Evano's copper-mediated cyclization pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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